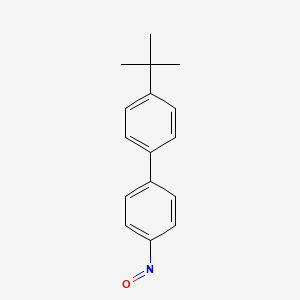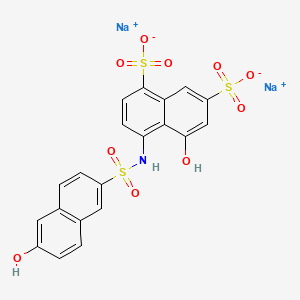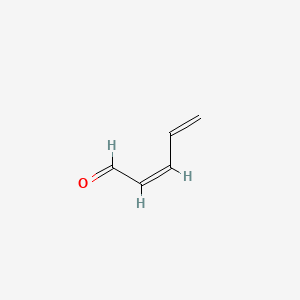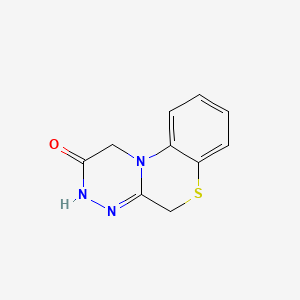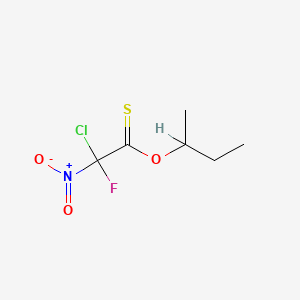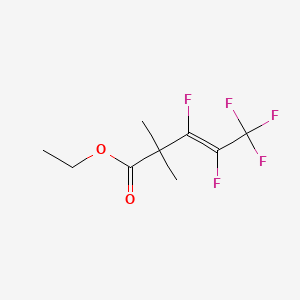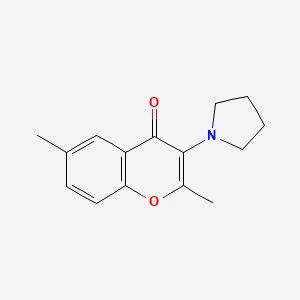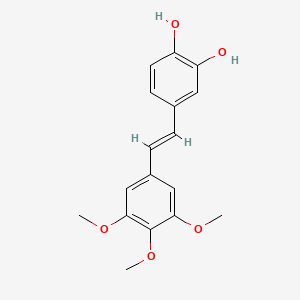
2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide is a complex organic compound with a unique structure that combines elements of imidazolidinedione and ergoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide typically involves multiple steps, starting with the preparation of the imidazolidinedione core. This is followed by the introduction of the ergoline moiety through a series of reactions, including alkylation and oxidation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ergoline moiety, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with potential biological activity.
Scientific Research Applications
2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying the interactions between small molecules and biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione derivatives: These compounds share the imidazolidinedione core but differ in their substituents.
Ergoline derivatives: Compounds with similar ergoline structures but different functional groups.
Uniqueness
What sets 2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide apart is its combination of the imidazolidinedione and ergoline moieties, which imparts unique chemical and biological properties. This dual structure allows for versatile applications and the potential for novel therapeutic effects.
Properties
CAS No. |
113869-49-1 |
|---|---|
Molecular Formula |
C19H20N4O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[[(4S,7R)-6-methyl-6-oxido-11-aza-6-azoniatetracyclo[7.6.1.03,7.012,16]hexadeca-1(16),2,9,12,14-pentaen-4-yl]methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N4O3/c1-23(26)10-13(8-22-9-17(24)21-19(22)25)14-5-11-3-2-4-15-18(11)12(7-20-15)6-16(14)23/h2-5,7,13,16,20H,6,8-10H2,1H3,(H,21,24,25)/t13-,16+,23?/m0/s1 |
InChI Key |
JLHBAWJYPHWGCU-RPYGVECJSA-N |
Isomeric SMILES |
C[N+]1(C[C@@H](C2=CC3=C4C(=CNC4=CC=C3)C[C@H]21)CN5CC(=O)NC5=O)[O-] |
Canonical SMILES |
C[N+]1(CC(C2=CC3=C4C(=CNC4=CC=C3)CC21)CN5CC(=O)NC5=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


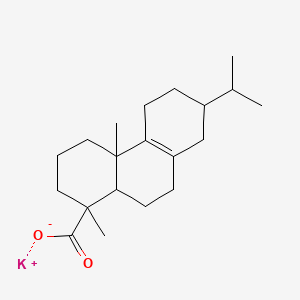


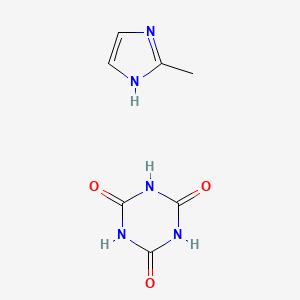
![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)
